(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-23-9-14(2-7-22(23)35-13-15-3-4-17(25)10-19(15)26)8-16(12-28)24(31)29-21-6-5-18(30(32)33)11-20(21)27/h2-11H,13H2,1H3,(H,29,31)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBAJBXMUTFIM-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : Approximately 432.86 g/mol
- Structural Features : Contains a chloro group, nitro group, cyano group, and methoxy-substituted phenyl rings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit various enzymes and receptors involved in cancer progression and inflammation. The presence of the cyano and nitrophenyl groups enhances its binding affinity to these targets.
Biological Activity Overview
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies have shown that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro assays revealed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Mechanism : It appears to downregulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
-
Structure-Activity Relationship (SAR) :
- Variations in substituents on the phenyl rings significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups showed enhanced potency against cancer cells.
- A comparative analysis with similar compounds indicated that modifications at the 3-position of the methoxy group could further optimize activity.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
| Anticancer | PC-3 (Prostate Cancer) | 20 | Inhibition of cell proliferation |
| Anti-inflammatory | LPS-stimulated Macrophages | 25 | Downregulation of NF-kB signaling |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Substituent Changes | Observed Activity |
|---|---|---|
| Base Compound | - | Standard activity |
| Variant A (with Furan) | Furan ring addition | Increased anticancer activity |
| Variant B (additional Cl) | Additional chlorine atom | Enhanced anti-inflammatory effects |
Comparison with Similar Compounds
Halogen and Nitro Substitutions
- (E)-3-[4-[(4-Bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide (CAS: N/A): Replaces chloro with bromine on the benzyloxy group and uses ethoxy instead of methoxy. Bromine’s larger atomic radius may increase van der Waals interactions, while ethoxy improves lipophilicity .
- 3-{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (CAS: 380474-97-5): Substitutes 2-methoxy-4-nitrophenyl on the amide nitrogen, introducing additional hydrogen-bond acceptors (methoxy) that could enhance solubility .
Alkyl and Heterocyclic Modifications
- (E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9) : Features an isobutylphenyl group instead of substituted benzyloxy, reducing polarity but improving membrane permeability .
- (E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide (CAS: 1181480-21-6): Incorporates a methylimidazole methoxy group, which may facilitate interactions with metalloenzymes or nucleic acids .
Enamide Backbone and Conformational Analysis
The (E)-configuration of the enamide backbone ensures a planar geometry, as observed in structurally related compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (syn-periplanar conformation with a C=C torsion angle of 3.2°) . This planarity is critical for maintaining conjugation, stabilizing the molecule, and enabling interactions with biological targets.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound: The nitro and chloro groups reduce solubility in aqueous media compared to analogs with methoxy or dimethylamino substituents (e.g., (E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide, CAS: 477870-59-0), where the dimethylamino group enhances water solubility via protonation .
- Metabolic Stability: Cyano and nitro groups may confer resistance to oxidative metabolism, extending half-life relative to furan-containing analogs like (E)-3-(5-methylfuran-2-yl)-N,N-dipentyl-prop-2-enamide .
Antimicrobial Activity (Inferred from Structural Analogues)
Nitro-substituted enamides, such as the target compound and (E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide, are hypothesized to exhibit broad-spectrum activity due to nitro group redox cycling, generating reactive species that damage microbial DNA .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
